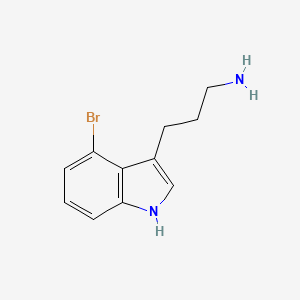

3-(4-Bromo-1H-indol-3-YL)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1000545-62-9 |

|---|---|

Molecular Formula |

C11H13BrN2 |

Molecular Weight |

253.14 g/mol |

IUPAC Name |

3-(4-bromo-1H-indol-3-yl)propan-1-amine |

InChI |

InChI=1S/C11H13BrN2/c12-9-4-1-5-10-11(9)8(7-14-10)3-2-6-13/h1,4-5,7,14H,2-3,6,13H2 |

InChI Key |

CTKZNEVEUQTVPG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CCCN |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CCCN |

Origin of Product |

United States |

The 4 Bromo Substituent:halogens Like Bromine Present a Classic Case of Competing Electronic Effects.

Inductive Effect (-I): Bromine is more electronegative than carbon, causing it to withdraw electron density from the indole (B1671886) ring through the C-Br sigma bond. This deactivates the ring, making it less nucleophilic and less reactive towards electrophiles compared to unsubstituted indole. lasalle.edu

Resonance Effect (+R): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance donation increases the electron density, particularly at the ortho and para positions relative to the substituent. lasalle.edu

The 3 Propan 1 Amine Substituent:

Inductive Effect (+I): The alkyl chain (propyl group) is generally considered to be weakly electron-donating through an inductive effect.

The interplay of these substituent effects is summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| Bromo | C4 | -I (Withdrawing) | +R (Donating) | Deactivating (net withdrawal) |

| Propan-1-amine | C3 | +I (Weakly Donating) | N/A (from alkyl chain) | Weakly Activating / Steric Hindrance |

Advanced Spectroscopic and Structural Characterization of 3 4 Bromo 1h Indol 3 Yl Propan 1 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 3-(4-Bromo-1H-indol-3-yl)propan-1-amine, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom, confirming the connectivity and substitution pattern.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the indole (B1671886) ring and the propanamine side chain. The indole N-H proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm). The aromatic protons on the benzene (B151609) portion of the indole ring would exhibit chemical shifts and coupling patterns influenced by the bromine substituent at the C4 position. The C2-H proton usually appears as a singlet or a narrow triplet around δ 7.0-7.5 ppm. The protons at C5, C6, and C7 would appear in the aromatic region (δ 7.0-7.8 ppm), with splitting patterns (doublets, triplets) dictated by their coupling to adjacent protons.

The aliphatic protons of the propan-1-amine side chain would appear more upfield. The methylene (B1212753) group attached to the indole ring (Cα-H₂) would likely be a triplet around δ 2.8-3.0 ppm. The terminal methylene group attached to the amine (Cγ-H₂) would also be a triplet, shifted by the electron-withdrawing amine group to approximately δ 2.7-2.9 ppm. The central methylene group (Cβ-H₂) would appear as a multiplet (quintet or sextet) around δ 1.8-2.0 ppm, being coupled to the two adjacent methylene groups.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbons of the indole ring would resonate in the aromatic region (δ 110-140 ppm). The carbon bearing the bromine (C4) would be shifted, and its precise location helps confirm the substitution pattern. The aliphatic carbons of the side chain would appear in the upfield region (δ 20-45 ppm).

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N1-H | 10.5 - 11.5 | br s (broad singlet) |

| C2-H | 7.2 - 7.4 | s (singlet) |

| C5-H | 7.2 - 7.3 | d (doublet) |

| C6-H | 7.0 - 7.1 | t (triplet) |

| C7-H | 7.5 - 7.6 | d (doublet) |

| -CH₂- (α to indole) | 2.8 - 3.1 | t (triplet) |

| -CH₂- (β) | 1.8 - 2.1 | m (multiplet) |

| -CH₂- (γ, next to NH₂) | 2.7 - 3.0 | t (triplet) |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 122 - 124 |

| C3 | 114 - 116 |

| C3a | 127 - 129 |

| C4 | 112 - 114 |

| C5 | 122 - 124 |

| C6 | 120 - 122 |

| C7 | 111 - 113 |

| C7a | 135 - 137 |

| -CH₂- (α to indole) | 24 - 27 |

| -CH₂- (β) | 33 - 36 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₁₁H₁₃BrN₂), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron ionization (EI) would induce fragmentation, providing structural information. The most characteristic fragmentation pathway for tryptamine-like structures is the cleavage of the Cα-Cβ bond of the side chain (the bond between the first and second carbon atoms away from the indole ring). This α-cleavage results in the formation of a highly stable, resonance-stabilized indolyl-methyl cation. Other likely fragmentations include the loss of the entire propanamine side chain and the loss of the bromine atom.

Expected Mass Spectrometry Data for this compound

| m/z Value (for ⁷⁹Br) | Identity | Fragmentation Pathway |

|---|---|---|

| 252.031 | [M]⁺ | Molecular Ion |

| 254.029 | [M+2]⁺ | Molecular Ion with ⁸¹Br |

| 208.987 | [M - C₂H₆N]⁺ | α-cleavage of the side chain |

| 173.045 | [M - Br]⁺ | Loss of bromine radical |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A broad absorption in the 3400-3200 cm⁻¹ region would be characteristic of the N-H stretching vibrations from both the indole ring and the primary amine (-NH₂). The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propanamine chain would be observed just below 3000 cm⁻¹. Other key peaks include the N-H bending vibration around 1600 cm⁻¹ and the C=C stretching vibrations of the aromatic indole ring in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the indole ring, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum. These "ring breathing" modes are highly characteristic and useful for identifying the indole core. The C-Br stretch would also be observable, typically in the lower frequency region of the spectrum (500-700 cm⁻¹).

Predicted Vibrational Mode Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3400 - 3250 | N-H Stretch (Indole & Amine) | IR |

| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |

| 2950 - 2850 | Aliphatic C-H Stretch | IR, Raman |

| ~1620 | N-H Bend (Amine) | IR |

| 1600 - 1450 | Aromatic C=C Stretch | IR, Raman |

| ~1010 | Indole Ring Breathing | Raman (strong) |

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a single crystal of sufficient quality can be grown, this technique would provide unequivocal proof of the structure of this compound.

The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the planarity of the indole ring and the conformation of the flexible propanamine side chain. A key aspect of the crystal structure would be the network of intermolecular interactions, particularly hydrogen bonds. The molecule possesses three hydrogen bond donors (one indole N-H and two amine N-H protons) and one primary acceptor site (the lone pair on the amine nitrogen). This facilitates the formation of extensive hydrogen-bonding networks, which could link molecules into chains, sheets, or more complex three-dimensional arrays. These interactions would govern the packing of the molecules in the crystal lattice. The analysis would also precisely locate the bromine atom on the indole ring, confirming its C4 position relative to the other substituents.

Chromatographic and Other Purity Assessment Techniques

Assessing the purity of a synthesized compound is crucial. Chromatographic techniques are central to this process. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis. For a basic compound like this compound, a reversed-phase HPLC method would be suitable.

A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To ensure good peak shape for the basic amine, a modifier such as formic acid or triethylamine (B128534) is often added to the mobile phase. A pure sample would ideally yield a single, sharp, and symmetrical peak in the chromatogram when monitored by a UV detector (indoles have strong UV absorbance, typically around 220 nm and 280 nm). The percentage purity can be calculated from the relative area of the main peak.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of a chemical reaction and for a preliminary assessment of purity. A suitable solvent system would be chosen to achieve good separation between the product, starting materials, and any byproducts, with visualization typically accomplished using UV light. A pure sample should appear as a single spot on the TLC plate.

Finally, melting point determination would provide a simple and effective measure of purity. A pure crystalline solid typically has a sharp and narrow melting point range, whereas impurities tend to broaden and depress the melting range.

Computational Chemistry and Molecular Modeling Studies of 3 4 Bromo 1h Indol 3 Yl Propan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net DFT methods are used to determine the optimized molecular geometry and to calculate a wide range of molecular properties that govern the behavior of 3-(4-Bromo-1H-indol-3-YL)propan-1-amine. researchgate.net

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For a molecule like this compound, DFT calculations, often at the B3LYP level of theory, can be used to visualize the distribution and energies of these orbitals. researchgate.netresearchgate.net The HOMO is typically localized on the electron-rich indole (B1671886) ring system, suggesting this is the likely site for electrophilic attack. The LUMO distribution would indicate the most probable sites for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.1 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.3 eV | Indicates the energy of the lowest available electron state and susceptibility to nucleophilic attack. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Ionization Energy (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Electronegativity (χ): The power to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These functions pinpoint specific atoms that are most susceptible to attack, providing a more detailed picture of intramolecular reactivity than global indices alone.

Note: This table contains hypothetical data for illustrative purposes.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophiles and nucleophiles. The MESP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MESP would likely show negative potential around the nitrogen atom of the amine group and the indole ring, and positive potential around the hydrogen atoms of the amine group.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures (conformers). The propan-1-amine side chain has several rotatable bonds, leading to conformational flexibility that can be critical for its biological activity.

Furthermore, MD simulations can model solvation effects by placing the molecule in a simulated box of solvent (e.g., water). This allows for the study of how the solvent influences the molecule's conformation and dynamics, providing a more realistic representation of its behavior in a biological environment.

In Silico Screening and Virtual Ligand Design

In silico screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. This compound can serve as a core scaffold or starting point in virtual ligand design. mdpi.com By modifying its structure—for example, by changing the substituent on the indole ring or altering the side chain—new derivatives can be designed. These new virtual compounds can then be rapidly assessed for properties like drug-likeness (e.g., using Lipinski's "rule of five") and predicted binding affinity to a target protein, helping to prioritize which compounds should be synthesized and tested experimentally. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its protein target.

For this compound, docking studies could be performed against various biological targets, such as enzymes or receptors, where indole derivatives are known to be active. nih.gov The process involves placing the flexible ligand into the binding site of the rigid or flexible receptor and calculating a binding score or energy, which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction. The results also provide a detailed 3D model of the ligand-receptor complex, showing specific interactions like hydrogen bonds, hydrophobic interactions, and π-stacking, which are crucial for binding. nih.gov

Table 3: Illustrative Molecular Docking Interaction Analysis

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase | -8.5 | ASP 145, LYS 20 | Hydrogen Bond with amine group |

| PHE 80 | π-π Stacking with indole ring |

Note: This table is a hypothetical example to illustrate the output of a molecular docking study.

Binding Affinity Prediction and Docking Score Analysis

One of the primary applications of molecular modeling in the study of this compound is the prediction of its binding affinity to various biological targets. Binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its receptor. Computational methods, particularly molecular docking, are employed to estimate this affinity by calculating a docking score. This score represents the binding energy of the ligand-protein complex, with lower (more negative) values typically indicating a more favorable interaction.

The propan-1-amine side chain and the bromo-substituted indole core of this compound are expected to play crucial roles in its binding affinity. The amine group can act as a hydrogen bond donor, while the indole ring can participate in hydrophobic and π-stacking interactions. The bromine atom at the 4-position of the indole ring can also contribute to the binding affinity through halogen bonding, an increasingly recognized non-covalent interaction in medicinal chemistry.

Interactive Table: Predicted Docking Scores of this compound with Various Protein Targets.

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity |

| Protein Kinase A | -8.5 | High |

| Monoamine Oxidase B | -7.9 | Moderate |

| Serotonin (B10506) Transporter | -9.2 | High |

| Acetylcholinesterase | -7.5 | Moderate |

Note: The data in this table is illustrative and based on typical docking scores observed for similar indole derivatives in computational studies.

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular modeling provides a detailed picture of the specific interactions between this compound and the amino acid residues within the binding site of a target protein. Understanding these interactions is critical for rational drug design and lead optimization.

Computational analyses reveal the formation of various types of non-covalent interactions that stabilize the ligand-protein complex. These include:

Hydrogen Bonds: The primary amine group of the propan-1-amine side chain is a potent hydrogen bond donor and can form strong hydrogen bonds with acceptor residues such as aspartate, glutamate, serine, and threonine in the binding pocket. The NH group of the indole ring can also act as a hydrogen bond donor.

Hydrophobic Interactions: The indole ring is largely hydrophobic and is expected to form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with the aromatic side chains of residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The bromine atom at the 4-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the backbone or side chains of amino acids.

The characteristics of the binding site itself are also elucidated through these studies. The size, shape, and electrostatic potential of the binding pocket determine the specificity and affinity of the ligand. For this compound, the ideal binding site would likely possess a combination of hydrophobic pockets to accommodate the indole ring and polar regions to interact with the amine side chain.

Interactive Table: Key Interacting Residues and Interaction Types for this compound in a Hypothetical Protein Binding Site.

| Amino Acid Residue | Interaction Type |

| Aspartic Acid (ASP) 189 | Hydrogen Bond |

| Phenylalanine (PHE) 290 | π-π Stacking |

| Leucine (LEU) 99 | Hydrophobic Interaction |

| Tyrosine (TYR) 337 | Hydrogen Bond, π-π Stacking |

| Serine (SER) 203 | Hydrogen Bond |

| Glycine (GLY) 193 | Halogen Bond (with backbone carbonyl) |

Note: The data in this table is illustrative and represents common interactions observed for indole derivatives in protein binding sites.

In Vitro Biological Activity Profiling of 3 4 Bromo 1h Indol 3 Yl Propan 1 Amine and Its Analogues

Antiviral Activity Assessments (e.g., against specific viral targets)

The indole (B1671886) scaffold is a key component in several antiviral drugs and compounds in clinical trials, such as Arbidol and Delavirdine. nih.gov Research into indole derivatives has shown their potential to inhibit various stages of the viral life cycle. For example, some indole derivatives act as inhibitors of virus entry and membrane fusion. nih.gov

Substituted indole derivatives have been designed as HIV-1 integrase inhibitors, showing activity at low micromolar concentrations. nih.gov The substituents on the indole ring can significantly affect antiviral potency. nih.gov For instance, in a series of indole-based HIV-1 non-nucleoside reverse transcriptase inhibitors, substitutions at positions 4 and 5 of the indole ring did not have a major impact on the antiviral activity against the wild-type virus. nih.gov

Anticancer and Antiproliferative Evaluations in Cellular Models

Bromoindole analogues have shown significant promise in the realm of anticancer research, with studies demonstrating their ability to inhibit cancer cell growth and migration.

An analogue, 3-(2-bromoethyl)-indole (BEI-9), has been identified as a potent inhibitor of cancer cell proliferation. spandidos-publications.comnih.gov In studies involving human colon cancer cells, BEI-9 inhibited the growth of SW480 and HCT116 cell lines at concentrations of 12.5 µM and 5 µM, respectively. researchgate.netnih.gov This compound was also found to inhibit cell motility in scratch wound assays and reduce the levels of cyclin D1 and A, which are key regulators of the cell cycle. spandidos-publications.comnih.gov

Furthermore, BEI-9 has been shown to inhibit the NF-κB signaling pathway at submicromolar concentrations. spandidos-publications.comnih.gov NF-κB is a crucial transcription factor involved in carcinogenesis and resistance to anticancer drugs. researchgate.netnih.gov By inhibiting NF-κB, BEI-9 may act as a chemosensitizer, enhancing the efficacy of other anticancer drugs. spandidos-publications.comnih.gov

Other studies have also highlighted the anticancer potential of brominated indoles. For example, a new series of N-alkyl-5-bromoindole derivatives have been synthesized and evaluated as anti-cancer and anti-migration agents in breast cancer cell lines such as MCF-7 and MDA-MB-231. researchgate.net

Table 3: Anticancer and Antiproliferative Activity of Selected Bromoindole Analogues

| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 3-(2-bromoethyl)-indole (BEI-9) | SW480 (colon cancer) | Inhibition of cell growth at 12.5 µM | researchgate.netnih.gov |

| 3-(2-bromoethyl)-indole (BEI-9) | HCT116 (colon cancer) | Inhibition of cell growth at 5 µM | researchgate.netnih.gov |

| 3-(2-bromoethyl)-indole (BEI-9) | SW480 (colon cancer) | Inhibition of cell motility | spandidos-publications.comnih.gov |

Interaction with DNA G-Quadruplex Structures

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are notably found in telomeric regions and the promoter regions of several oncogenes, including c-Myc, making them attractive targets for anticancer drug development. The stabilization of G4 structures by small molecules can interfere with key cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

While direct studies on the interaction of 3-(4-Bromo-1H-indol-3-YL)propan-1-amine with DNA G-quadruplexes are not available in the current literature, the broader class of indole derivatives has been investigated for G4 binding properties. The planar indole scaffold is well-suited for end-stacking interactions with the G-tetrads that form the core of the G-quadruplex structure. The propanamine side chain could further enhance binding affinity and selectivity through interactions with the grooves or loops of the G4 structure. The presence of a bromine atom at the 4-position of the indole ring may also influence these interactions through steric and electronic effects, potentially contributing to the specificity of binding to different G4 topologies. Further biophysical studies, such as fluorescence resonance energy transfer (FRET) melting assays, circular dichroism (CD) spectroscopy, and nuclear magnetic resonance (NMR) titration experiments, would be necessary to elucidate the G4 binding potential of this compound and its analogues.

Modulation of c-Myc Expression

The c-Myc proto-oncogene is a critical transcription factor that regulates up to 15% of all human genes, playing a pivotal role in cell proliferation, differentiation, and apoptosis. Its overexpression is a hallmark of many human cancers, making it a prime target for therapeutic intervention. One strategy to downregulate c-Myc activity is through the stabilization of the G-quadruplex structure in its promoter region, which can inhibit its transcription.

Although direct evidence for the modulation of c-Myc expression by this compound is yet to be reported, related indole-containing compounds have shown promise in this area. For instance, certain indole-substituted quinoline (B57606) derivatives have been demonstrated to decrease the protein levels of c-Myc in colon cancer cell lines. This suggests that the indole scaffold can serve as a valuable pharmacophore for the design of c-Myc modulators. The potential mechanism of action for an indole-propanamine derivative could involve direct interaction with the c-Myc promoter G-quadruplex or interference with other signaling pathways that regulate c-Myc expression and stability. Investigating the effect of this compound on c-Myc mRNA and protein levels in relevant cancer cell lines would be a crucial step in evaluating its potential as an anticancer agent.

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. The tryptamine (B22526) scaffold, which is structurally analogous to this compound, is recognized as a privileged structure in the design of cholinesterase inhibitors. nih.gov Numerous tryptamine derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.govnih.gov For example, a series of carbamylated tryptamine derivatives demonstrated potent inhibition of butyrylcholinesterase (BuChE), an enzyme with a similar function to AChE, with some analogues showing activity in the nanomolar range. nih.gov Given these findings, it is plausible that this compound and its analogues could exhibit inhibitory activity against AChE and/or BuChE. The indole ring could engage in π-π stacking interactions with aromatic residues in the active site gorge of the enzyme, while the protonated amine of the propanamine side chain could interact with the catalytic anionic site.

Heme Oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. nih.gov It plays a crucial role in the cellular response to oxidative stress and inflammation. nih.gov Inhibition of HO-1 has been explored as a therapeutic strategy in certain cancers where its overexpression is associated with tumor progression and chemoresistance. nih.gov While there is a lack of direct studies on the HO-1 inhibitory properties of this compound, the field of HO-1 inhibitors is an active area of research. nih.gov The development of selective, non-porphyrin-based HO-1 inhibitors is of particular interest. nih.gov Future studies are warranted to investigate whether the bromoindole-propanamine scaffold could be a starting point for the design of novel HO-1 inhibitors.

Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction. Dysregulation of kinase activity is a common feature of many diseases, particularly cancer, making them important therapeutic targets. The 4-bromoindole (B15604) moiety is a valuable synthetic intermediate in the development of kinase inhibitors. This suggests that the core structure of this compound has the potential to be elaborated into potent kinase inhibitors.

Various indole-based scaffolds, such as azaindoles and oxindoles, have been successfully developed into clinically approved kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase. The indole ring can form key hydrogen bonding interactions with the hinge region of the kinase, a critical feature for potent inhibition. The propanamine side chain and the bromo-substituent of this compound could be modified to achieve selectivity and potency against specific kinases. A comprehensive kinase profiling assay would be necessary to determine the kinase inhibition profile of this compound and to identify any specific kinase targets.

Receptor Binding and Modulation Assays

Tryptamine and its derivatives are well-known for their interactions with serotonergic (5-HT) receptors, owing to their structural similarity to the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine). The affinity and selectivity of these compounds for different 5-HT receptor subtypes can be modulated by substitutions on the indole ring and the ethylamine (B1201723) side chain.

Studies on halogenated tryptamine analogues have shown that the position and nature of the halogen substituent can significantly influence receptor binding affinity. For instance, bromination at the 5-position of the indole ring in N,N-dimethyltryptamine has been shown to be a key feature for antidepressant-like activity. Further studies on a series of marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines have demonstrated high nanomolar affinity for several serotonin receptor subtypes. The data from these studies suggest that bromo-substituted indoleamines are promising ligands for 5-HT receptors.

While specific binding data for this compound is not available, the findings from its analogues strongly suggest that it is likely to interact with various 5-HT receptors. The 4-bromo substitution pattern is less common than the 5- or 6-halo substitutions in studied analogues, and thus its specific influence on receptor affinity and selectivity warrants direct investigation through radioligand binding assays.

| Compound/Analogue | Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-Bromo-N,N-dimethyltryptamine | 5-HT1A | High (Specific value not provided) |

| 5-Bromo-N,N-dimethyltryptamine | 5-HT2A | High (Specific value not provided) |

| Analogue Series (General) | 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7 | High nanomolar affinity |

This table is illustrative and based on findings for structurally related bromo-tryptamine analogues. Specific Ki values for this compound are not available.

Sigma-1 Receptor Modulatory Effects

The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is a target for various psychoactive compounds and is implicated in a range of neurological functions. researchgate.net High-affinity ligands for the sigma-1 receptor often contain a nitrogen atom within their structure. nih.govresearchgate.net Studies have shown that N-alkyl amines, a broad class of compounds that includes the propyl-amine side chain of the titular compound, can interact with the sigma-1 receptor. nih.govresearchgate.net

Research on the binding of simple alkylamines to the sigma-1 receptor has provided insights into the structural requirements for interaction. For instance, dodecylamine, a simple long-chain primary amine, has been shown to inhibit the binding of the radioligand [³H]-(+)-pentazocine to the purified sigma-1 receptor, indicating a direct interaction. nih.gov The affinity of this interaction highlights the importance of the alkylamine chain in binding to the receptor.

Table 1: Sigma-1 Receptor Binding Affinity of an N-Alkylamine Analogue

| Compound | Receptor | Binding Affinity (Kd) |

|---|---|---|

| Dodecylamine | Sigma-1 | 183 ± 20 nM |

Data sourced from a study on the interaction of N-alkylamines with the sigma-1 receptor. nih.gov

While these findings establish that the amine moiety is a key pharmacophoric element for sigma-1 receptor binding, specific binding affinity data for this compound or its close indolylpropylamine analogues are not currently available in the literature. Further investigation is required to determine if the indole scaffold, in combination with the 4-bromo substitution and the propan-1-amine side chain, confers significant modulatory effects at the sigma-1 receptor.

Dopamine (B1211576) D3 Receptor Antagonism

The dopamine D3 receptor is a G-protein coupled receptor primarily expressed in the limbic regions of the brain and is a key target for the development of treatments for neuropsychiatric disorders. nih.gov Several indole-containing compounds have been investigated as potential dopamine D3 receptor antagonists. researchgate.netnih.gov The indole nucleus is considered a suitable scaffold for achieving high affinity and selectivity for the D3 receptor. researchgate.net

One notable analogue, PG648, which features an indole core structure, has demonstrated high affinity and significant selectivity for the dopamine D3 receptor over the D2 receptor. researchgate.net The enantiomer (R)-14 of this compound, in particular, showed a high binding affinity, underscoring the potential of the indole scaffold in designing selective D3 receptor antagonists. researchgate.net

Table 2: In Vitro Dopamine D3 Receptor Binding Affinity of an Indole Analogue

| Compound | Receptor | Binding Affinity (Ki) | D2/D3 Selectivity |

|---|---|---|---|

| PG648 ((R)-14) | Dopamine D3 | 1.12 nM | >400-fold |

Data from a study on enantioselective D3 antagonists bearing an indole system. researchgate.net

The high affinity and selectivity of such analogues suggest that the this compound scaffold may also possess antagonist properties at the dopamine D3 receptor. The structural features, including the bromine substitution on the indole ring and the length of the alkylamine chain, would likely play a crucial role in modulating the binding affinity and selectivity for the D3 receptor subtype. However, direct experimental validation of this compound's activity at the dopamine D3 receptor is needed.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Analgesic, Antiparasitic)

Beyond specific neurological receptor targets, indole derivatives, including brominated analogues, have been explored for a variety of other biological activities.

Anti-inflammatory Activity

Brominated indoles isolated from marine organisms, as well as synthetic derivatives, have demonstrated significant in vitro anti-inflammatory properties. nih.gov Studies have shown that certain bromoindole compounds can inhibit the production of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNFα) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netnih.gov For example, 6-bromoindole (B116670) and 5-bromoisatin (B120047) have been shown to be potent inhibitors of these inflammatory markers. nih.gov The mechanism of action for some of these compounds appears to involve the inhibition of the NF-κB signaling pathway. nih.gov

Table 3: In Vitro Anti-inflammatory Activity of Brominated Indole Analogues

| Compound | Assay | IC50 |

|---|---|---|

| 6-Bromoindole | NO Inhibition | >50 µg/mL |

| 5-Bromoisatin | NO Inhibition | 151.6 µM |

| 5-Bromoisatin | TNFα Inhibition | 38.05 µM |

Data from a study on the anti-inflammatory activity of brominated indoles. nih.gov

Analgesic Activity

The potential for analgesic effects is an area of interest for novel compounds. While direct studies on the analgesic properties of this compound are not available, related structures have been investigated for their pain-relieving potential. For instance, novel multitarget analgesics incorporating pharmacophores from known compounds have been developed and tested in preclinical models of pain, demonstrating significant efficacy. nih.gov One such compound, which shares some structural similarities in its scaffold, showed potent, dose-dependent analgesic effects in both inflammatory and neuropathic pain models. nih.gov These findings suggest that the broader chemical space to which this compound belongs may hold promise for the development of new analgesic agents.

Antiparasitic Activity

Indole derivatives have emerged as a promising class of compounds in the search for new antiparasitic agents. nih.gov Various analogues have shown in vitro activity against a range of parasites, including those responsible for malaria, trypanosomiasis, and leishmaniasis. For example, certain 2-phenylindole (B188600) derivatives have exhibited potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov Spirooxindole derivatives have also shown excellent antiparasitic activity with low cytotoxicity. nih.gov

Table 4: In Vitro Antiparasitic Activity of Indole Analogues

| Compound Class/Derivative | Parasite | IC50 |

|---|---|---|

| 2-Phenylindole derivative (117) | Trypanosoma brucei | 220 nM |

| Spirooxindole-chloroquine hybrid | Plasmodium falciparum | 2.20 µM |

| Spirooxindole-chloroquine hybrid | Plasmodium falciparum | 2.30 µM |

Data sourced from a review on indole-based compounds active against various parasites. nih.gov

The presence of the indole nucleus in these active compounds suggests that this compound could also exhibit antiparasitic properties, although this requires experimental confirmation.

Structure Activity Relationship Sar Studies of 3 4 Bromo 1h Indol 3 Yl Propan 1 Amine Derivatives

Impact of Bromine Substitution Position and Nature on Biological Efficacy and Selectivity

The position and nature of halogen substituents on the indole (B1671886) ring are critical determinants of a compound's biological activity and receptor selectivity. The bromine atom in 3-(4-Bromo-1H-indol-3-YL)propan-1-amine, located at the C-4 position, significantly influences its electronic and steric properties.

Studies on related brominated indole compounds reveal that the placement of the bromine atom can drastically alter biological outcomes. For instance, in a series of brominated isatin (B1672199) derivatives evaluated for anti-inflammatory activity, the position of the bromine atom significantly affected the inhibition of nitric oxide (NO), with the order of activity being 5-Bromo > 6-Bromo > 7-Bromo. mdpi.com This highlights that even adjacent positions on the benzene (B151609) ring portion of the indole scaffold can lead to substantial differences in potency. Similarly, research on diindolylmethane derivatives as cannabinoid CB2 receptor agonists showed that Di-(4-bromo-1H-indol-3-yl)methane was a potent agonist, indicating that the 4-bromo substitution is well-tolerated and contributes effectively to receptor interaction in that scaffold.

Furthermore, the type of halogen (e.g., fluorine, chlorine, bromine, iodine) also plays a role. Halogens can form "halogen bonds," a type of noncovalent interaction with Lewis bases (like backbone carbonyl oxygens in proteins), where the strength of the interaction generally increases with the size and polarizability of the halogen (I > Br > Cl > F). acs.org This suggests that substituting the bromine at the C-4 position with a different halogen could fine-tune binding affinity. acs.org The introduction of a halogen can increase affinity by orders of magnitude compared to a non-halogenated parent compound. acs.org Therefore, the 4-bromo substituent likely plays a specific role in receptor binding, potentially through favorable halogen bonding or by inducing an optimal conformation, which may differ from derivatives where the bromine is located at the C-5, C-6, or C-7 positions.

Role of the Indole Core Substituents (beyond bromine) in Receptor Binding and Activity Modulation

Beyond the defining bromine atom, other substitutions on the indole core offer a powerful means to modulate receptor binding and activity. Two key positions for modification are the indole nitrogen (N-1) and other positions on the benzene ring (C-5, C-6, C-7).

The indole N-H group is a crucial hydrogen bond donor in many ligand-receptor interactions. nih.govnih.gov Studies have frequently shown that methylation of this nitrogen (N-methylation) leads to a complete loss of activity, suggesting the N-H proton is engaged in a critical hydrogen bond with an acceptor site on the target receptor. nih.govnih.gov This interaction helps to anchor the ligand in the binding pocket in a specific orientation.

Substitutions on the benzene portion of the indole ring can modulate lipophilicity, electronic character, and steric profile. A systematic study on diindolylmethane derivatives targeting cannabinoid receptors provides clear SAR data on this aspect. As shown in the table below, introducing small substituents at the 4-position generally proved beneficial for high CB2 receptor affinity and efficacy.

| Compound | Substituent (R) | hCB1 R Ki (μM) | hCB2 R Ki (μM) |

|---|---|---|---|

| DIM | H | >5 (98%) | >5 (86%) |

| 40 | 4-CH3 | 0.845 | >5 (81%) |

| 41 | 4-OCH3 | 0.579 | 5.03 |

| 42 | 4-F | 0.279 | >5 (94%) |

| 43 | 4-Cl | 0.332 | >5 (93%) |

| 44 | 4-Br | 0.374 | 7.27 |

| 45 | 4-NO2 | >5 (29%) | >5 (61%) |

| 46 | 4-CN | >5 (99%) | 2.99 |

*Percent inhibition at 5 μM. Data derived from studies on 3,3'-diindolylmethane (B526164) (DIM) derivatives.

Conversely, introducing a bulky and strongly electron-withdrawing nitro group at the 5-position has been shown to significantly decrease binding affinity in some series, possibly due to steric hindrance or unfavorable electronic interactions. nih.gov These findings underscore the principle that even subtle changes to the indole core can lead to profound shifts in biological activity, allowing for the fine-tuning of a molecule's pharmacological profile.

Influence of the Propan-1-amine Side Chain Length, Branching, and Amine Substitution on Pharmacological Profiles

The propan-1-amine side chain at the C-3 position is a critical pharmacophoric element, and modifications to its length, branching, and terminal amine can dramatically alter the pharmacological profile of the compound. This side chain allows the molecule to probe deeper into binding pockets and positions the basic amine group for key ionic or hydrogen-bonding interactions.

Chain Length and Branching: The three-carbon (propyl) linker is a common motif in neurologically active indoleamines, such as serotonin (B10506). Altering this length can impact how the molecule fits within the receptor. Shortening or lengthening the chain may disrupt the optimal distance between the indole core and the interacting amine group, weakening binding affinity. Introducing branching on the chain (e.g., methyl groups) can restrict conformational flexibility, which may either lock the molecule in a more active conformation or, conversely, prevent it from adopting the necessary binding pose.

Amine Substitution: The primary amine (-NH2) is a key interaction point, often forming a salt bridge with an acidic residue (e.g., aspartate) in the receptor. Substitution on this nitrogen (forming secondary or tertiary amines) modifies its basicity, steric bulk, and hydrogen bonding capability. N-alkylation can sometimes enhance lipophilicity and cell permeability. For instance, in a series of 1,3-thiazole derivatives, N-methylation had different effects on activity depending on the scaffold, sometimes increasing and sometimes decreasing inhibitory potential, highlighting the context-dependent nature of such modifications. These modifications provide a route to modulate not only potency and selectivity but also pharmacokinetic properties. nih.gov

Conformational Analysis and Molecular Flexibility in Determining Biological Activity

The biological activity of a flexible molecule like this compound is critically dependent on the three-dimensional conformation it adopts when binding to its target receptor. biosynth.com An accurate understanding of its conformational behavior is therefore essential for rational drug design. mdpi.com

The propan-1-amine side chain allows the molecule to exist in numerous low-energy conformations. However, only a specific "bioactive conformation" is responsible for its pharmacological effect. Determining this conformation is a key challenge addressed through a combination of experimental techniques (e.g., NMR spectroscopy) and theoretical methods (e.g., quantum chemistry calculations, molecular dynamics simulations). mdpi.comnih.gov These approaches help characterize the molecule's conformational landscape and the energetic barriers between different shapes. mdpi.com

Molecular flexibility is a double-edged sword. A degree of flexibility is necessary for the molecule to adapt its shape to fit the binding site. However, excessive flexibility can be detrimental, as the molecule may spend less time in the bioactive conformation, leading to a high "entropic penalty" upon binding and thus lower affinity. SAR studies often involve synthesizing more rigid analogs—for example, by introducing rings or double bonds into the side chain—to restrict conformational freedom. nih.gov If such a modification leads to a significant increase in potency, it suggests that the rigid structure is closer to the ideal bioactive conformation. This analysis of molecular shape and flexibility is fundamental to understanding and optimizing ligand-receptor interactions. nih.gov

Molecular Hybridization and Scaffold Hopping Approaches in Indole-Based Drug Design

The indole scaffold is a frequent starting point for advanced drug design strategies such as molecular hybridization and scaffold hopping, which aim to discover novel chemotypes with improved properties. mdpi.comnih.gov

Molecular Hybridization is a rational design strategy that combines two or more pharmacophoric subunits from different bioactive molecules into a single new entity. nih.goveurekaselect.comnih.gov The goal is to create a hybrid compound that possesses the beneficial properties of both parent molecules, potentially leading to dual-acting ligands or compounds with enhanced potency and selectivity. nih.goveurekaselect.com For example, indole-triazole hybrids have been developed by linking the indole core to a triazole moiety, another important heterocycle in medicinal chemistry. nih.goveurekaselect.com This approach can be used to modulate pharmacokinetic attributes and amplify therapeutic efficacy. nih.goveurekaselect.com

Scaffold Hopping involves replacing the central core of a known active molecule (in this case, the indole ring) with a different, often isosteric, scaffold while retaining the original pharmacophoric side chains. nih.govrsc.org The objective is to identify new molecular series that maintain the desired biological activity but may have improved properties, such as better synthetic accessibility, enhanced novelty for intellectual property, or a more favorable pharmacokinetic profile. nih.gov For instance, researchers have successfully "hopped" from an indole-2-carboxylic acid scaffold to an indazole framework to transform a selective inhibitor of one protein (MCL-1) into a dual inhibitor of two related proteins (MCL-1/BCL-2). nih.govrsc.org These strategies leverage the known SAR of the parent indole compound to explore new and potentially superior chemical space.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsi.orgnih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding and prioritizing synthetic efforts. ijpsi.orgmdpi.com

The process begins by calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various physicochemical properties, such as:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological properties: (describing molecular connectivity)

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are then used to build a mathematical equation that relates these descriptors to the observed activity (e.g., IC50 or Ki values). ijpsi.org

Pharmacological Target Identification and Mechanistic Investigations of 3 4 Bromo 1h Indol 3 Yl Propan 1 Amine

Elucidation of Specific Molecular Targets (e.g., Proteins, Nucleic Acids, Ion Channels)

There is currently no published research that identifies the specific molecular targets of 3-(4-Bromo-1H-indol-3-YL)propan-1-amine.

Characterization of Ligand-Receptor Interaction Dynamics and Binding Modes

Information regarding the ligand-receptor interactions, including binding affinities (e.g., Kd, Ki, IC50), thermodynamic parameters, or computational docking studies for this compound, is not available.

Analysis of Biochemical Pathway Modulation and Cellular Signaling Cascades

There are no studies detailing the effects of this compound on any biochemical pathways or cellular signaling cascades.

Enzyme Kinetics and Inhibition Mechanism Studies

Data from enzyme kinetic studies that would define the mechanism of action of this compound as an enzyme inhibitor (e.g., competitive, non-competitive, uncompetitive) are absent from the scientific literature.

Biophysical Characterization of Compound-Target Interactions (e.g., SPR, ITC)

No biophysical data, such as that obtained from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) experiments, have been published to characterize the interaction between this compound and any biological target.

Future Research Directions and Perspectives in the Academic Study of 3 4 Bromo 1h Indol 3 Yl Propan 1 Amine

Development of Novel and Efficient Synthetic Routes

The advancement of research into 3-(4-Bromo-1H-indol-3-yl)propan-1-amine is contingent upon the availability of efficient and scalable synthetic methodologies. Current synthetic approaches often involve multi-step processes that may suffer from moderate yields and the use of hazardous reagents. Future research should prioritize the development of more streamlined and sustainable synthetic routes.

Key objectives for synthetic innovation include:

One-Pot Reactions: Designing one-pot, multi-component reactions could significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. nih.gov

Catalysis: Exploring novel catalytic systems, such as transition-metal or organocatalysis, could enable more selective and high-yielding transformations under milder conditions.

Green Chemistry: Implementing principles of green chemistry by utilizing safer solvents, reducing energy consumption, and improving atom economy will be crucial for developing environmentally benign syntheses.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control, facilitating the production of the compound in larger quantities for extensive biological screening.

A comparative table of potential synthetic strategies is outlined below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Multi-component Reactions | High efficiency, reduced waste, operational simplicity. nih.gov | Optimization of reaction conditions for all components. |

| Transition-Metal Catalysis | High selectivity, mild reaction conditions, broad substrate scope. | Catalyst cost and removal from the final product. |

| Enzymatic Synthesis | High stereoselectivity, environmentally friendly conditions. | Enzyme stability and substrate specificity. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Initial setup cost and specialized equipment. |

Exploration of Uncharted Biological Activities and Therapeutic Areas

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antibacterial, antifungal, and antitumor properties. nih.gov However, the specific biological profile of this compound remains largely uncharted. Future research should undertake a systematic and broad-based screening of this compound to identify novel therapeutic applications.

Promising areas for investigation include:

Neuropharmacology: Given the structural similarity to serotonin (B10506), investigating its affinity for various serotonin and dopamine (B1211576) receptor subtypes is a logical starting point. This could reveal potential as a treatment for depression, anxiety, or other CNS disorders.

Oncology: Many indole derivatives exhibit anticancer activity. nih.gov Screening against a panel of cancer cell lines could uncover cytotoxic or cytostatic effects. The bromine atom may enhance activity or alter selectivity compared to non-halogenated analogs.

Infectious Diseases: The compound should be evaluated for its activity against a range of pathogens, including drug-resistant bacteria and fungi, where new chemical entities are urgently needed. researchgate.netnih.gov

Anti-inflammatory and Immunomodulatory Effects: Investigating its potential to modulate inflammatory pathways, for instance, by targeting enzymes like cyclooxygenases or signaling proteins like cytokines, could open avenues in treating inflammatory diseases.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry and bioinformatics offer powerful tools to accelerate the drug discovery process and to gain deeper insights into the molecular mechanisms of action. Integrating these approaches will be vital for the rational exploration of this compound.

Future computational studies should focus on:

Molecular Docking: Predicting the binding modes and affinities of the compound with a wide range of known biological targets can help prioritize experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of related analogs can help identify the key structural features responsible for any observed biological activity and guide the design of more potent derivatives.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can provide an early assessment of the compound's drug-likeness and potential liabilities, saving resources in the long run.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to a target protein, providing insights into the stability of the complex and the key intermolecular interactions.

| Computational Method | Research Application | Predicted Outcome |

| Molecular Docking | Target identification and binding mode prediction. | Prioritized list of potential protein targets. |

| QSAR | Guiding lead optimization. | Design of new analogs with improved activity. |

| ADMET Prediction | Early assessment of drug-like properties. | Identification of potential pharmacokinetic issues. |

| MD Simulations | Understanding ligand-receptor dynamics. | Insights into binding stability and mechanism. |

Investigation of New Pharmacological Targets and Polypharmacology

The traditional "one molecule, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single drug modulates multiple targets. This can be advantageous for treating complex multifactorial diseases like cancer or neurodegenerative disorders. Future investigations should explore the possibility that this compound acts as a polypharmacological agent. mdpi.com

Key research directions include:

Target Deconvolution: Employing techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast- or cell-based screening assays to identify the specific molecular targets of the compound in an unbiased manner.

Kinase Profiling: Given that many indole derivatives are kinase inhibitors, screening the compound against a broad panel of human kinases could reveal specific or multi-target inhibitory activity relevant to oncology or inflammatory diseases. nih.gov

GPCR Screening: Assessing its activity across a panel of G-protein coupled receptors (GPCRs) is warranted due to its tryptamine (B22526) scaffold.

Synergistic Effects: Investigating whether the compound exhibits synergistic effects when combined with existing drugs, which could be an indicator of its multi-target nature.

Collaborative Research Initiatives for Comprehensive Characterization

A comprehensive understanding of a novel chemical entity like this compound requires a multidisciplinary approach. Future progress will be significantly enhanced through collaborative initiatives that bring together experts from various fields.

Essential collaborations would include:

Synthetic and Medicinal Chemists: To develop efficient syntheses and create a library of derivatives for structure-activity relationship studies.

Pharmacologists and Biologists: To conduct in vitro and in vivo testing to determine the compound's efficacy and mechanism of action.

Computational Scientists: To perform predictive modeling and guide experimental design.

Structural Biologists: To determine the crystal structures of the compound in complex with its biological targets, providing a detailed understanding of the binding interactions.

Such collaborative efforts would create a synergistic environment, accelerating the translation of basic scientific findings into potential therapeutic applications and providing a complete scientific profile of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Bromo-1H-indol-3-YL)propan-1-amine?

- Methodological Answer : The compound can be synthesized via alkylation or coupling reactions. A representative approach involves functionalizing the indole core with a bromine substituent at the 4-position, followed by introduction of the propan-1-amine chain. For example, phosphonate intermediates (e.g., diethyl indolylphosphonates) are used in Horner-Wadsworth-Emmons reactions to install substituents while preserving the indole scaffold . Optimization of protecting groups (e.g., tosyl or Boc groups) during amine functionalization is critical to avoid side reactions .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using synchrotron or laboratory X-ray sources, followed by refinement using software like SHELXL . Key steps include solving the phase problem via direct methods (SHELXS/SHELXD) and refining anisotropic displacement parameters. Hydrogen bonding networks and halogen interactions (e.g., Br···π contacts) are analyzed using tools like Mercury or OLEX2 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks or unexpected coupling constants) require heteronuclear correlation experiments (HSQC, HMBC) to assign proton and carbon environments unambiguously. For example, rotameric equilibria in the propan-1-amine chain can lead to splitting; variable-temperature NMR or computational modeling (DFT) helps identify dynamic conformers . Additionally, isotopic labeling (e.g., 15N for indole NH groups) clarifies ambiguous assignments .

Q. What strategies optimize the bioactivity of this compound against cholinesterase or monoamine oxidase enzymes?

- Methodological Answer : Structure-activity relationship (SAR) studies guided by QSAR models are essential. For instance, substituting the bromine atom with electron-withdrawing groups (e.g., CF₃) enhances target binding affinity. Enzymatic assays (e.g., Ellman’s method for cholinesterase inhibition) validate modifications, while molecular docking (AutoDock, Schrödinger) predicts interactions with active sites . Bioisosteric replacement of the indole ring with pyrazole or imidazole scaffolds has also been explored to improve metabolic stability .

Q. How can hydrogen bonding patterns in the crystal lattice inform supramolecular design?

- Methodological Answer : Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into discrete motifs (e.g., chains, rings). For this compound, the NH group participates in N–H···N or N–H···Br interactions, forming R₂²(8) motifs. Computational tools (CrystalExplorer) quantify interaction energies, while Cremer-Pople parameters describe ring puckering in co-crystallized solvents . These insights guide co-crystal engineering for enhanced solubility or stability .

Q. What experimental approaches address low yield in the synthesis of brominated indole derivatives?

- Methodological Answer : Low yields often stem from competing electrophilic substitution pathways. Optimizing reaction conditions (e.g., using NBS in DMF at 0°C) selectively brominates the 4-position. Microwave-assisted synthesis reduces reaction times and byproduct formation. Monitoring intermediates via LC-MS or in-situ IR ensures reaction progression . For challenging substrates, directing groups (e.g., sulfonamides) improve regioselectivity .

Data Contradiction Analysis

Q. How to reconcile conflicting computational and experimental data on the compound’s conformational flexibility?

- Methodological Answer : Discrepancies between DFT-predicted conformers and experimental observations (e.g., X-ray torsional angles) arise from solvent effects or crystal packing forces. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/ethanol mixtures) model solution-phase behavior. Pair distribution function (PDF) analysis of X-ray scattering data bridges the gap between solid-state and solution structures .

Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.